molecular formula C21H25ClN2O2 B2599446 3-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide CAS No. 1797318-59-2

3-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide

Cat. No.: B2599446
CAS No.: 1797318-59-2
M. Wt: 372.89
InChI Key: FGEOJAVIFPFIOK-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a methoxypiperidinyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide typically involves multiple steps:

  • Formation of the Chlorophenyl Intermediate: : The initial step involves the chlorination of a phenyl ring to introduce the chlorine atom at the meta position. This can be achieved using reagents like thionyl chloride or sulfuryl chloride under controlled conditions.

  • Methoxypiperidine Synthesis: : The methoxypiperidine moiety is synthesized separately, often starting from piperidine. The methoxy group is introduced via methylation using reagents such as methyl iodide in the presence of a base like potassium carbonate.

  • Coupling Reaction: : The chlorophenyl intermediate is then coupled with the methoxypiperidine derivative through a nucleophilic substitution reaction. This step often requires a catalyst such as palladium on carbon (Pd/C) and a suitable solvent like tetrahydrofuran (THF).

  • Formation of the Propanamide Backbone: : The final step involves the formation of the propanamide backbone. This can be achieved by reacting the coupled intermediate with acryloyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

  • Reduction: : Reduction reactions can target the carbonyl group in the propanamide backbone, potentially converting it to an amine.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Hydroxyl derivatives of the methoxy group.

    Reduction: Amine derivatives of the propanamide backbone.

    Substitution: Various substituted aromatic derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features suggest it could interact with proteins, enzymes, or receptors, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide involves its interaction with specific molecular targets. The chlorophenyl and methoxypiperidinyl groups are likely to play a role in binding to receptors or enzymes, while the propanamide backbone may facilitate the compound’s stability and bioavailability. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]acetamide: Similar structure but with an acetamide backbone instead of propanamide.

    3-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]butanamide: Similar structure but with a butanamide backbone.

    3-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide: Similar structure but with a benzamide backbone.

Uniqueness

3-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[4-(3-methoxypiperidin-1-yl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O2/c1-26-20-6-3-13-24(15-20)19-10-8-18(9-11-19)23-21(25)12-7-16-4-2-5-17(22)14-16/h2,4-5,8-11,14,20H,3,6-7,12-13,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEOJAVIFPFIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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